molecular formula C10H9NO3 B1293709 7-Nitro-1-tetralone CAS No. 40353-34-2

7-Nitro-1-tetralone

Cat. No. B1293709
Key on ui cas rn: 40353-34-2
M. Wt: 191.18 g/mol
InChI Key: GWAQYWSNCVEJMW-UHFFFAOYSA-N
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Patent
US06087399

Procedure details

10.0 g (68 mmol) of α-tetralone were dissolved in 80 ml of conc. sulftric acid with ice-cooling. After addition of 6.4 g (75 mmol) of sodium nitrate in portions, the mixture was additionally stirred at 0° C. for 1 h and then poured onto 350 ml of ice water. The precipitated product was filtered off with suction, washed with water until neutral, dried in vacuo and recrystallized from isopropanol. 6.5 g of 7-nitro-3,4-dihydro-2H-naphthalen-1-one were obtained, m.p. 104-106° C.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
conc. sulftric acid
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
350 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:11][C:9](=[O:10])[C:8]2[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:2]1.[N+:12]([O-])([O-:14])=[O:13].[Na+]>>[N+:12]([C:6]1[CH:7]=[C:8]2[C:3]([CH2:2][CH2:1][CH2:11][C:9]2=[O:10])=[CH:4][CH:5]=1)([O-:14])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1CC2=CC=CC=C2C(=O)C1
Name
conc. sulftric acid
Quantity
80 mL
Type
solvent
Smiles
Step Two
Name
Quantity
6.4 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Step Three
Name
ice water
Quantity
350 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was additionally stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered off with suction
WASH
Type
WASH
Details
washed with water until neutral,
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
recrystallized from isopropanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C2CCCC(C2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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